Formyl Lenalidomide

概要

説明

Lenalidomide, also known as Revlimid, is a medication used to treat multiple myeloma, smoldering myeloma, and myelodysplastic syndromes (MDS) . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of lenalidomide nitro precursor, which is helpful in the production of active pharmaceutical ingredients of lenalidomide, was investigated. The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .

Molecular Structure Analysis

Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S (-) and R (+) forms . It has been shown to interact with the ubiquitin E3 ligase cereblon and target this enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 .

Chemical Reactions Analysis

Lenalidomide’s stabilization of the CRBN−CK1α complex is largely due to hydrophobic shielding of intermolecular hydrogen bonds . The increase in AUC and Cmax is dose-proportional, and interindividual variability in plasma exposure is low to moderate .

Physical And Chemical Properties Analysis

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions. Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50%. Lenalidomide has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing .

科学的研究の応用

Anticancer Drug Synthesis

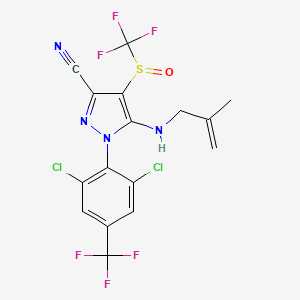

Formyl Lenalidomide: is a key intermediate in the synthesis of Lenalidomide , an anticancer drug. The compound is utilized in the production of active pharmaceutical ingredients (APIs) for Lenalidomide, which is effective in treating multiple myeloma and certain hematological malignancies . The synthesis involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to prepare the nitro precursor of Lenalidomide .

Optimization of Synthesis Procedures

The experimental design methodology is applied to optimize the synthesis process of Formyl Lenalidomide . This optimization is crucial for increasing the efficiency and yield of the compound, which directly impacts the cost-effectiveness and scalability of Lenalidomide production . Techniques like the Design of Experiments (DoE) are used to fine-tune the reaction conditions .

Development of Green Chemistry Processes

Research has been conducted to develop a scalable and environmentally friendly process for synthesizing Formyl Lenalidomide . This includes the use of platinum group metal-free reduction of nitro groups and the avoidance of chlorine-based solvents, which reduces the generation of hazardous by-products .

Immunomodulatory Drug Research

Formyl Lenalidomide: derivatives are studied for their role as immunomodulatory drugs (IMiDs). These derivatives are significant in the treatment of hematological cancers like multiple myeloma, where they modulate the immune response to target cancer cells .

Proteolysis-Targeting Chimera (PROTAC) Development

Lenalidomide and its derivatives, including Formyl Lenalidomide , are being explored for their potential in PROTAC technology. PROTACs are molecules that cause the degradation of specific proteins, which is a promising strategy for targeting disease-related proteins in cancer therapy .

作用機序

- Lenalidomide is a thalidomide derivative with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .

- Lenalidomide affects several pathways:

Target of Action

Biochemical Pathways

Safety and Hazards

将来の方向性

Despite the potent anti-MM activity of lenalidomide, some patients eventually relapse and become lenalidomide-resistant. Drug resistance is one of the greatest challenges of modern oncology and has become the main cause of cancer treatment failures . Future research is needed to fully understand and exploit lenalidomide’s diverse biological effects .

特性

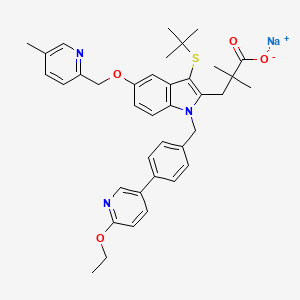

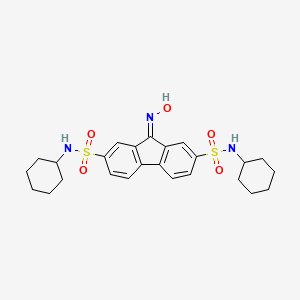

IUPAC Name |

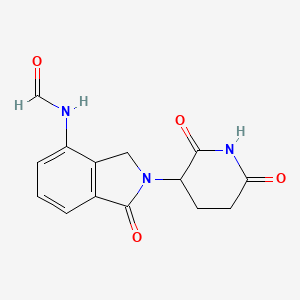

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKVREDQPOJYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formyl Lenalidomide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。